![molecular formula C9H21F2NOSi B13453353 (R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane](/img/structure/B13453353.png)
(R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane
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Overview
Description
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is a synthetic organic compound characterized by the presence of a tert-butyldimethylsilyl (TBS) protecting group and two fluorine atoms. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine. The introduction of fluorine atoms can be achieved through nucleophilic substitution reactions using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The amine group is introduced via reductive amination or other suitable amination techniques.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to achieve precise control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyldimethylsilyl group provides steric protection, while the fluorine atoms enhance the compound’s stability and reactivity. The compound’s effects are mediated through pathways involving nucleophilic substitution and other chemical transformations .
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butyldimethylsilyl)oxy]benzaldehyde: Similar in having a tert-butyldimethylsilyl group but differs in the presence of an aldehyde group instead of an amine and fluorine atoms.
tert-Butyldimethylsilyl (tBDMS) Derivatives: These compounds share the TBS protecting group but vary in their functional groups and overall structure.
Uniqueness
(S)-3-((TERT-BUTYLDIMETHYLSILYL)OXY)-1,1-DIFLUOROPROPAN-2-AMINE is unique due to the combination of the TBS protecting group and the presence of two fluorine atoms, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Biological Activity
(R)-1,1-Difluoro-2-amino-3-(tert-butyldimethylsiloxy)propane is a fluorinated amino compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and implications for drug development, supported by relevant data and case studies.
- Molecular Formula : C₁₄H₃₁N₁O₄Si
- Molecular Weight : 305.486 g/mol
- Density : 0.979 g/cm³
- Boiling Point : 377.3 °C at 760 mmHg
- Melting Point : 32-37 °C
Synthesis
The synthesis of this compound involves several steps:
- Starting Materials : Dihydropyridinone derivatives are used as precursors.
- Reagents : The Ruppert-Prakash reagent (TMSCF₃) facilitates the introduction of fluorine.
- Key Reactions : The reaction sequence includes cyclopropanation and deprotection steps to yield the final product .
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. A study demonstrated that derivatives of fluorinated amino compounds can inhibit tubulin polymerization, leading to cytotoxic effects on cancer cell lines such as B16 melanoma .
Enzyme Inhibition
The compound has shown potential as an inhibitor of protein tyrosine phosphatases (PTPs), which play crucial roles in cell signaling pathways. Inhibitory assays revealed that this compound can selectively inhibit specific PTPs with IC50 values in the low micromolar range .
Study on Antivascular Activity
A study involving various enantiomeric forms of cyclopropyl compounds highlighted the importance of stereochemistry in their biological activity. The (R)-enantiomer of similar fluorinated compounds demonstrated enhanced antivascular activity compared to its counterparts .
Biodistribution Studies
Biodistribution studies using radiolabeled variants of fluorinated compounds revealed promising pharmacokinetic profiles, suggesting that this compound may be suitable for further development as a therapeutic agent .
Data Tables
Biological Activity | Assay Type | Result |
---|---|---|
Antitumor | Cytotoxicity Assay | Sub-micromolar range |
Enzyme Inhibition | PTP Inhibition Assay | IC50 < 5 µM |
Biodistribution | PET Imaging | Favorable pharmacokinetics |
Properties
Molecular Formula |
C9H21F2NOSi |
---|---|
Molecular Weight |
225.35 g/mol |
IUPAC Name |
(2R)-3-[tert-butyl(dimethyl)silyl]oxy-1,1-difluoropropan-2-amine |
InChI |
InChI=1S/C9H21F2NOSi/c1-9(2,3)14(4,5)13-6-7(12)8(10)11/h7-8H,6,12H2,1-5H3/t7-/m1/s1 |
InChI Key |
IWWXFOIHMHTSMR-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OC[C@H](C(F)F)N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(C(F)F)N |
Origin of Product |
United States |
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